3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
3-[3-(4-methylpiperazino)propyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methylpiperazino)propyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one typically involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization . The reaction is usually carried out under reflux conditions with methanol sodium (MeONa) in butanol (BuOH) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-methylpiperazino)propyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Various nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
3-[3-(4-methylpiperazino)propyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-methylpiperazino)propyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 . This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Shares a similar core structure and exhibits comparable anticancer properties.
Uniqueness
3-[3-(4-methylpiperazino)propyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C15H21N5OS |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H21N5OS/c1-18-8-10-19(11-9-18)6-3-7-20-14(21)12-4-2-5-16-13(12)17-15(20)22/h2,4-5H,3,6-11H2,1H3,(H,16,17,22) |
InChI Key |
FLIUPOCHCADSNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCN2C(=O)C3=C(NC2=S)N=CC=C3 |
Origin of Product |
United States |
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